molecular formula C15H23N5O2 B2873709 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione CAS No. 876709-55-6

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Cat. No.: B2873709
CAS No.: 876709-55-6
M. Wt: 305.382
InChI Key: FCYYJCLEODMHQG-UHFFFAOYSA-N
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Description

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by substituents at positions 7 (ethyl), 8 (piperidin-1-ylmethyl), and 1,3 (methyl groups).

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-4-20-11(10-19-8-6-5-7-9-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYYJCLEODMHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 1,3-dimethylxanthine with ethyl iodide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the piperidin-1-ylmethyl position .

Scientific Research Applications

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes, including inflammation and pain perception .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:
  • In contrast, methoxy () or polar groups (e.g., hydroxyethyl in Bamifylline) may alter solubility and target engagement .
  • Comparatively, 8-methoxy derivatives () rely on steric and electronic effects, while benzyl (Bamifylline) or sulfonyl (Compound 34, ) groups diversify biological targets .
  • Biological Implications :
    • Enzyme Inhibition: Compound 8j () demonstrates that hydrophobic/aromatic groups at position 8 enhance ribonuclease inhibition via cation-π interactions with Mg²⁺. The target compound’s piperidinylmethyl group may similarly coordinate metal ions but with altered selectivity .
    • Chemoprevention: 8-Methoxy derivatives () exhibit strong chemopreventive action without mutagenicity, suggesting that electron-donating groups at position 8 are favorable for this activity .

Metabolic Stability and Toxicity

  • In contrast, acylated derivatives (Compounds 3–4) undergo biotransformation, likely due to ester hydrolysis .
  • Piperidinylmethyl Substituents : The target compound’s piperidinylmethyl group may undergo hepatic oxidation or N-dealkylation, but its bulkiness could reduce metabolic susceptibility compared to smaller substituents .
  • Mutagenicity: 8-Methoxy derivatives () and Bamifylline () are non-mutagenic, suggesting that purine-2,6-dione derivatives with non-reactive substituents have favorable safety profiles .

Biological Activity

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione, also known by its CAS number 876709-55-6, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a piperidine moiety, which contributes to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C15H23N5O2C_{15}H_{23}N_{5}O_{2}, with a molecular weight of 305.37 g/mol. Its structure can be represented as follows:

7 Ethyl 1 3 dimethyl 8 piperidin 1 ylmethyl purine 2 6 dione\text{7 Ethyl 1 3 dimethyl 8 piperidin 1 ylmethyl purine 2 6 dione}

Biological Activity

The biological activity of 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it demonstrates potent inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be as low as 0.0039 mg/mL, indicating strong efficacy .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.018
Salmonella typhi0.020

Anticancer Activity

In addition to its antimicrobial properties, 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets related to tumor growth is currently under investigation.

The proposed mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in microbial and cancer cells. It may inhibit key metabolic pathways or disrupt cellular functions essential for survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A recent study tested the antibacterial properties of several purine derivatives, including 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione. The results demonstrated significant zones of inhibition against multiple bacterial strains compared to standard antibiotics like ampicillin .
  • Anticancer Research : In vitro assays conducted on various cancer cell lines indicated that this compound could induce apoptosis in tumor cells at concentrations that did not affect normal cells significantly. This selectivity suggests a promising therapeutic index for further development .

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